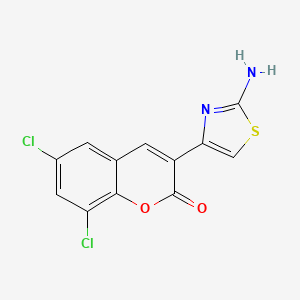

3-(2-amino-1,3-thiazol-4-yl)-6,8-dichloro-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(2-amino-1,3-thiazol-4-yl)-6,8-dichlorochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2O2S/c13-6-1-5-2-7(9-4-19-12(15)16-9)11(17)18-10(5)8(14)3-6/h1-4H,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGIPMHZPFSVQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=O)OC2=C(C=C1Cl)Cl)C3=CSC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-amino-1,3-thiazol-4-yl)-6,8-dichloro-2H-chromen-2-one typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the chromen-2-one moiety. Key reaction conditions include the use of strong bases, oxidizing agents, and specific temperature controls to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors capable of maintaining precise conditions. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Anticancer Activity

Numerous studies have reported the anticancer properties of thiazole derivatives, including 3-(2-amino-1,3-thiazol-4-yl)-6,8-dichloro-2H-chromen-2-one. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Case Studies

- Molecular Docking and Cytotoxicity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human breast cancer (MCF-7) cells. The most active compounds showed IC50 values comparable to Sorafenib, an established anticancer drug .

- Thiazole-Pyridine Hybrids : Another investigation synthesized thiazole-pyridine hybrids that demonstrated superior anti-breast cancer efficacy compared to standard treatments. The presence of electron-withdrawing groups significantly enhanced their activity against cancer cells .

Antimicrobial Properties

The thiazole scaffold is known for its antimicrobial properties. Compounds derived from this compound have been evaluated for their effectiveness against various bacterial strains.

Case Studies

- Antibacterial Activity : Recent research highlighted the synthesis of thiazole derivatives that showed good antibacterial activities with minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL against different bacterial strains .

Anticonvulsant Effects

The anticonvulsant potential of thiazole derivatives has also been explored. Research indicates that compounds with similar structures exhibit significant protective effects in animal models of seizures.

Case Studies

- Picrotoxin-Induced Convulsion Model : In a study involving a picrotoxin-induced convulsion model, several synthesized thiazole compounds were tested for anticonvulsant activity, showing promising results in reducing seizure activity .

Biochemical Pathways

The compound may activate or inhibit specific enzymes and receptors involved in cellular signaling pathways related to cancer proliferation and antimicrobial activity .

Mechanism of Action

The mechanism by which 3-(2-amino-1,3-thiazol-4-yl)-6,8-dichloro-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

3-(2-amino-1,3-thiazol-4-yl)propanoic acid

3-(2-amino-1,3-thiazol-4-yl)benzonitrile

Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate

Uniqueness: 3-(2-Amino-1,3-thiazol-4-yl)-6,8-dichloro-2H-chromen-2-one stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties compared to other thiazole derivatives.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and advancements in its synthesis and application will continue to expand its utility and impact.

Biological Activity

3-(2-amino-1,3-thiazol-4-yl)-6,8-dichloro-2H-chromen-2-one is a synthetic compound that incorporates a thiazole moiety linked to a chromenone structure. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article aims to summarize the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₈Cl₂N₂O₂S

- CAS Number : 176788-73-1

The presence of dichloro and thiazole groups in its structure is believed to contribute significantly to its biological activity.

Antimicrobial Activity

Research indicates that compounds with thiazole structures exhibit notable antimicrobial properties. A study highlighted that derivatives of thiazole can effectively inhibit the growth of various bacterial strains. Although specific data on this compound were limited, its structural similarities to other active thiazole compounds suggest potential effectiveness against pathogens .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 proteins and other apoptotic pathways .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | Jurkat | 1.61 ± 1.92 | Bcl-2 inhibition |

| Compound B | A431 | 1.98 ± 1.22 | Apoptosis induction |

| 3-(2-amino...) | Various | TBD | TBD |

Anticonvulsant Activity

In addition to its anticancer properties, thiazole derivatives have been investigated for anticonvulsant activity. Studies have shown that certain thiazole-containing compounds can provide protection in convulsion models by modulating neurotransmitter systems . The specific anticonvulsant efficacy of this compound remains to be confirmed through targeted pharmacological studies.

The exact molecular mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound interacts with various biomolecules, potentially influencing enzyme activities and receptor interactions:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival.

- Receptor Modulation : The compound may affect neurotransmitter receptors or other signaling pathways relevant to its observed activities.

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives:

- Antitumor Studies : A study demonstrated that a series of thiazole-based compounds exhibited significant cytotoxicity against human cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : Another investigation reported the synthesis of various thiazole derivatives that showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the common synthetic routes for preparing 3-(2-amino-1,3-thiazol-4-yl)-6,8-dichloro-2H-chromen-2-one?

The compound is typically synthesized via a multi-step protocol. A representative route involves:

Acetylation of coumarin : 3-Acetyl-6,8-dichloro-2H-chromen-2-one is prepared by reacting 6,8-dichlorocoumarin with acetic anhydride under reflux .

Bromination : The acetyl group is brominated using bromine in acetic acid to yield 3-(2-bromoacetyl)-6,8-dichloro-2H-chromen-2-one .

Thiazole ring formation : The brominated intermediate reacts with thiourea or substituted thioureas in ethanol to form the 2-amino-thiazole moiety via nucleophilic substitution and cyclization .

Characterization at each step is critical, using techniques like TLC, NMR, and elemental analysis.

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- Spectroscopy : , NMR, and FTIR to confirm functional groups (e.g., carbonyl at ~1700 cm, NH stretching at ~3300 cm) .

- X-ray crystallography : Resolves molecular geometry and confirms substituent positions. For example, monoclinic space group with unit cell parameters , , , and .

- Elemental analysis : Validates purity by comparing experimental vs. theoretical C/H/N/S percentages .

Q. What structural features influence its reactivity and supramolecular assembly?

The molecule comprises:

- A dichlorinated coumarin core with electron-withdrawing Cl groups, enhancing electrophilic substitution reactivity.

- A 2-amino-thiazole ring capable of hydrogen bonding (N–H donors) and π-stacking interactions.

- Planarity : The dihedral angle between coumarin and thiazole rings is ≤9.1°, favoring intermolecular π–π stacking (e.g., centroid distances ~3.65–3.96 Å) .

These features drive applications in crystal engineering and molecular recognition .

Advanced Research Questions

Q. How do crystallographic parameters and intermolecular interactions affect solid-state packing?

The compound crystallizes in the monoclinic space group with . Key interactions include:

- N–H···N hydrogen bonds : Form heterodimeric motifs between the amino-thiazole and coumarin moieties (e.g., N1–H1···N2 = 2.89 Å) .

- C–H···O weak hydrogen bonds : Create ring dimers (e.g., C7–H7···O2 = 3.10 Å) .

- π–π stacking : Between coumarin and thiazole rings (centroid distances ~3.65–3.96 Å), stabilizing the lattice .

These interactions are analyzed using graph-set notation (e.g., , , descriptors) and validated via Hirshfeld surface analysis .

Q. How can researchers resolve contradictions in elemental analysis or crystallographic data?

Discrepancies (e.g., C/H/N deviations >0.3%) may arise from:

- Incomplete purification : Recrystallize from chloroform:methanol (1:1) and re-analyze .

- Crystallographic disorder : Use SHELXL’s PART instructions to model disordered atoms or apply restraints .

- Validation tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and CCDC’s checkCIF for outlier alerts .

Q. What computational methods predict hydrogen bonding patterns and electronic properties?

- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to compare experimental vs. theoretical bond lengths/angles .

- MEP (Molecular Electrostatic Potential) maps : Identify electrophilic/nucleophilic sites (e.g., negative potential at carbonyl oxygen) .

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., H···H = 48.2%, H···Cl = 12.5%) .

Q. How is the SHELX software suite applied in refining its crystal structure?

- SHELXD : Solves the phase problem via dual-space recycling for small molecules .

- SHELXL : Refines anisotropic displacement parameters and models hydrogen bonds using restraints (e.g., DFIX for N–H···N) .

- Validation : Check R-factor convergence (), residual density (<0.5 eÅ), and ADDSYM for missed symmetry .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.